molecular formula C17H23N5OS B4285023 N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide

Katalognummer B4285023
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: NUSUGSYZBVOEPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in apoptosis, making it a promising candidate for cancer therapy.

Wirkmechanismus

N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide exerts its anti-cancer effects by targeting the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that inhibits the pro-apoptotic protein Bak, preventing the activation of the mitochondrial apoptotic pathway. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide binds to the BH3-binding groove of Bcl-2, disrupting the interaction between Bcl-2 and Bak, leading to the activation of the mitochondrial apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been tested in animal models and has shown good pharmacokinetic properties, making it a potential candidate for clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide in lab experiments is its specificity towards the Bcl-2/Bak interaction, which makes it a valuable tool for studying the role of this interaction in apoptosis. However, one limitation is that N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide may not be effective in all types of cancer cells, and its efficacy may vary depending on the genetic makeup of the cancer cells.

Zukünftige Richtungen

There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the efficacy of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide in combination with other targeted therapies.
3. Development of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide analogs with improved pharmacokinetic properties and efficacy.
4. Investigation of the role of Bcl-2/Bak interaction in other diseases, such as neurodegenerative disorders.
5. Development of N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide-based diagnostic tools for cancer detection and monitoring.
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide is a promising small molecule inhibitor that targets the Bcl-2/Bak interaction, making it a potential candidate for cancer therapy. Further research is needed to optimize its synthesis, investigate its efficacy in combination with other therapies, and develop analogs with improved properties.

Wissenschaftliche Forschungsanwendungen

N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting the interaction between Bcl-2 and Bak, leading to the activation of the mitochondrial apoptotic pathway. N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.

Eigenschaften

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclopentylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c23-16(18-14-6-3-7-15-17(14)20-24-19-15)12-21-8-10-22(11-9-21)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSUGSYZBVOEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-4-yl-2-(4-cyclopentyl-1-piperazinyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.